molecular formula C3H6NO4S- B1221125 Cysteine sulfinate

Cysteine sulfinate

Cat. No.: B1221125
M. Wt: 152.15 g/mol
InChI Key: ADVPTQAUNPRNPO-REOHCLBHSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-sulfino-L-alanine(1-) is an alpha-amino-acid anion that is the conjugate base of 3-sulfino-L-alanine, arising from deprotonation of the sulfino and carboxy groups and protonation of the amino group;  major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a 3-sulfino-L-alanine. It is a conjugate acid of a 3-sulfinato-L-alaninate(2-).

Properties

Molecular Formula

C3H6NO4S-

Molecular Weight

152.15 g/mol

IUPAC Name

(2R)-2-azaniumyl-3-sulfinatopropanoate

InChI

InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/p-1/t2-/m0/s1

InChI Key

ADVPTQAUNPRNPO-REOHCLBHSA-M

SMILES

C(C(C(=O)[O-])[NH3+])S(=O)[O-]

Isomeric SMILES

C([C@@H](C(=O)[O-])[NH3+])S(=O)[O-]

Canonical SMILES

C(C(C(=O)[O-])[NH3+])S(=O)[O-]

Synonyms

alanine 3-sulfinic acid
cysteine hydrogen sulfite ester
cysteine sulfinate
cysteine sulfinic acid
cysteinesulfinic acid, (+,-)-
L-cysteinesulfinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cysteine sulfinate
Reactant of Route 2
Cysteine sulfinate
Reactant of Route 3
Cysteine sulfinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.